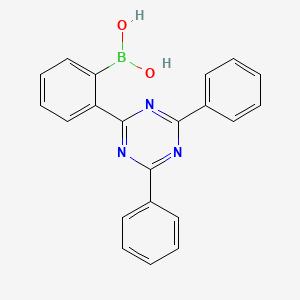![molecular formula C6H2BrClN2OS B13704911 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by the presence of bromine and chlorine atoms attached to a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps:
Gewald Reaction: The initial step involves the Gewald reaction to form the thieno[2,3-d]pyrimidine core.
Pyrimidone Formation: The intermediate is then converted to pyrimidone.
Bromination: Bromination is carried out using bromine or a brominating agent.
Chlorination: Finally, chlorination is performed using phosphorus oxychloride (POCl3) or another chlorinating agent.
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the same synthetic steps but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of various heterocyclic compounds with potential biological activities.
Biology and Medicine:
Antimicrobial Activity: The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Research: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . By inhibiting this enzyme, the compound can disrupt the metabolic processes of certain microorganisms and cancer cells, leading to their death or reduced proliferation.
Comparación Con Compuestos Similares
4-Chlorothieno[3,2-d]pyrimidine: This compound shares a similar thienopyrimidine core but lacks the bromine atom.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with a bromine atom but a different core structure.
Uniqueness: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms on the thienopyrimidine core. This dual halogenation enhances its reactivity and potential biological activities, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H2BrClN2OS |
|---|---|
Peso molecular |
265.52 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrClN2OS/c7-3-1-2-4(11)9-6(8)10-5(2)12-3/h1H,(H,9,10,11) |
Clave InChI |
QKCHOMFJMUPKED-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1C(=O)NC(=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)










![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)

